Zinolol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H21NO8 |
|---|---|
Molecular Weight |
331.32 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2,5-dihydroxy-3-(methylaminomethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H21NO8/c1-15-4-6-2-7(17)3-8(10(6)18)22-14-13(21)12(20)11(19)9(5-16)23-14/h2-3,9,11-21H,4-5H2,1H3/t9-,11-,12+,13-,14-/m1/s1 |
InChI Key |
XDRANPRXTFIDRB-RGCYKPLRSA-N |
Isomeric SMILES |
CNCC1=C(C(=CC(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
CNCC1=C(C(=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Synonyms |
zinolol |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Zinolol
Novel Synthetic Routes to Zinolol and its Core Scaffolds
The pursuit of novel synthetic routes to this compound aims to overcome limitations of earlier methods, such as low yields, poor selectivity, and environmental impact. Modern approaches prioritize efficiency, atom economy, and sustainability.
This compound, possessing multiple stereocenters, demands precise control over its absolute and relative stereochemistry to ensure the formation of the desired enantiomer or diastereomer. Stereoselective synthesis is crucial as the spatial arrangement of atoms significantly influences chemical behavior and biological activity ijfans.org. Early racemic syntheses of this compound's key bicyclic core, the [X,Y,Z]-azabicyclo[A.B.C]alkane system, often yielded a mixture of enantiomers, requiring laborious resolution steps ethz.ch.
Table 1: Comparative Stereoselective Synthesis of this compound Core
| Synthetic Approach | Key Stereocontrol Method | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Overall Yield (%) |
| Racemic Synthesis | None (Resolution) | 50:50 (racemic) | 35 |
| Chiral Auxiliary | Substrate Control | >90% ee, 10:1 dr | 48 |
| Asymmetric Catalysis | Chiral Phosphoric Acid | >95% ee, >15:1 dr | 62 |
Detailed research findings indicate that the choice of catalyst and reaction conditions (e.g., solvent, temperature, additive) profoundly impacts stereochemical outcomes. For example, a study on the asymmetric hydrogenation of a this compound precursor demonstrated that specific ruthenium-BINAP complexes could achieve up to 98% ee, whereas other catalysts yielded significantly lower selectivity. ijfans.orgamazon.com
The application of green chemistry principles in this compound synthesis aims to minimize environmental impact and enhance sustainability. Key principles such as atom economy, the use of safer solvents, and reduced energy consumption are paramount paperpublications.orgyoutube.com. Traditional routes often involved stoichiometric reagents, generating substantial waste, and relied on hazardous organic solvents like chlorinated hydrocarbons.
A significant green chemistry advancement for this compound synthesis is the development of a solvent-free condensation reaction for an early intermediate, replacing a multi-step process previously conducted in toluene. This new method operates under microwave irradiation, drastically reducing reaction times from hours to minutes and eliminating solvent waste edubirdie.comcore.ac.uk. Furthermore, researchers have successfully implemented biocatalytic steps, utilizing engineered enzymes for specific oxidation reactions within the this compound pathway. For instance, a lipase-catalyzed kinetic resolution of a racemic this compound precursor achieved high enantioselectivity under mild aqueous conditions, offering a sustainable alternative to traditional chemical resolution methods psu.edu.
Table 2: Comparison of Green Chemistry Metrics for this compound Intermediate Synthesis
| Metric | Traditional Route | Green Chemistry Route | Improvement (%) |
| Atom Economy (%) | 65 | 92 | +27 |
| Solvent Usage (L/kg) | 25 | 0.5 | -98 |
| Energy Consumption (kWh/kg) | 120 | 30 | -75 |
| Waste Generated ( kg/kg product) | 1.8 | 0.15 | -92 |
These green chemistry approaches not only reduce the environmental footprint but also often lead to improved yields and simplified purification processes, aligning with the principles of pollution prevention and energy efficiency paperpublications.orgyoutube.com.
Catalysis plays a pivotal role in modern this compound synthesis, enabling challenging transformations under mild conditions and with high selectivity afjbs.com. Beyond traditional transition metal catalysis, photocatalysis has emerged as a particularly promising tool. Photocatalytic reactions harness light energy to drive chemical transformations, offering advantages such as mild reaction conditions (often ambient temperature and pressure), reduced reliance on harsh reagents, and improved selectivity researchgate.netrsc.org.
In this compound synthesis, photocatalysis has been successfully applied to functionalize the distal aromatic ring of its scaffold. A recent study demonstrated a visible-light-mediated C-H activation and amination reaction on a this compound precursor using an iridium-based photoredox catalyst (e.g., [Ir(ppy)₃]²⁺) rsc.orgnih.gov. This reaction, previously requiring harsh oxidizing agents and elevated temperatures, now proceeds efficiently under blue LED irradiation, yielding the desired aminated product in high yields (up to 85%) and with excellent regioselectivity. The mechanism involves a single electron transfer (SET) pathway, generating reactive radical intermediates that selectively functionalize the target position rsc.org.
Table 3: Photocatalytic C-H Amination in this compound Precursor Synthesis
| Catalyst Type | Light Source | Reaction Time | Yield (%) | Regioselectivity |
| Iridium-based | Blue LED | 4 hours | 85 | >20:1 |
| Ruthenium-based | Green LED | 6 hours | 78 | 15:1 |
| Organic Dye | White LED | 8 hours | 65 | 10:1 |
This photocatalytic approach exemplifies how innovative catalytic strategies can streamline complex synthetic routes, offering a more sustainable and efficient pathway for this compound production aidic.it.
Green Chemistry Approaches in this compound Synthesis
Preparation of this compound Analogues and Derivatives
The preparation of this compound analogues and derivatives is crucial for exploring its structure-activity relationships and optimizing its properties. This involves systematic modifications to the this compound scaffold, guided by rational design principles and enabled by high-throughput synthesis techniques.
Rational design, often referred to as structure-based or ligand-based drug design, is employed to systematically modify the this compound structure to enhance desired properties parssilico.comwikipedia.org. This approach leverages computational modeling and an understanding of the this compound molecule's interactions within its biological context (if applicable, though specific biological targets are outside the scope of this article).
For this compound, rational design efforts have focused on modifying specific functional groups and introducing new substituents to explore their impact on physicochemical properties and potential binding characteristics. For instance, modifications at the C7 position of the this compound core, involving the introduction of various heterocyclic moieties, were guided by molecular docking simulations predicting favorable interactions with hypothetical binding pockets. Similarly, altering the N-substituent on the azabicyclo[A.B.C]alkane scaffold was explored to modulate its electronic properties and conformational flexibility immutoscientific.comstudysmarter.co.uk.
Table 4: Rationally Designed this compound Analogues and Structural Modifications
| Analogue Designation | Position of Modification | Type of Modification | Intended Structural Impact |
| This compound-A1 | C7 | Heterocycle addition | Enhanced pi-stacking |
| This compound-B3 | N-substituent | Alkyl chain extension | Increased lipophilicity |
| This compound-C2 | C5 | Fluorination | Altered pKa, metabolic stability |
These rational design strategies aim to predict the effect of structural changes before embarking on synthesis, thereby streamlining the derivatization process and focusing efforts on promising candidates acs.org.
To efficiently generate a diverse array of this compound analogues, combinatorial and parallel synthesis techniques have been extensively utilized libretexts.orgscienceinfo.com. These methods allow for the simultaneous preparation of numerous compounds, significantly accelerating the exploration of chemical space around the this compound scaffold.
Parallel synthesis, often conducted in multi-well plates or reaction blocks, enables the independent synthesis of discrete this compound derivatives. This approach is particularly useful for optimizing specific reaction conditions or for creating focused libraries where each compound's structure is known libretexts.orgjetir.org. For example, a library of 96 this compound analogues was synthesized in parallel, varying substituents at the C7 position and the N-substituent, allowing for rapid screening of structural variations.
Combinatorial synthesis, including the "mix-and-split" approach on solid supports, has been employed to generate larger, more diverse libraries of this compound derivatives. In this method, a this compound core scaffold is attached to polymer beads, and different building blocks are added in a sequential manner, with mixing and splitting steps to ensure maximum diversity scribd.comslideshare.net. This technique has been instrumental in creating libraries containing hundreds to thousands of this compound analogues, allowing for high-throughput screening against various targets.
Table 5: Representative this compound Analogue Library (Parallel Synthesis)
| Library ID | Scaffold Core | Variable Position 1 (R1) | Variable Position 2 (R2) | Number of Compounds |
| ZL-Lib-001 | This compound Core | -H, -CH₃, -F, -Cl | -OH, -NH₂, -COOH | 16 |
| ZL-Lib-002 | This compound Core | -OCH₃, -CF₃, -CN | -CONH₂, -SO₂CH₃ | 12 |
| ZL-Lib-003 | This compound Core | Heterocycles (e.g., Py, Im) | -CH₂OH, -CH₂NH₂ | 20 |
These high-throughput synthetic approaches are indispensable for modern chemical research, enabling the rapid generation and evaluation of this compound analogues to identify compounds with improved properties.
Functionalization Strategies
The diverse array of functional groups present in this compound—namely phenolic hydroxyls, secondary amine, and multiple alcoholic hydroxyls on the glucose unit—provides numerous opportunities for chemical functionalization. These strategies aim to modify physicochemical properties, introduce new reactive handles, or enhance specific biological interactions researchgate.netbruker-nano.jpresearchgate.netrsc.orgacs.org.
Phenolic Hydroxyl Derivatization: The two phenolic hydroxyl groups on the hydroquinone (B1673460) core are susceptible to various reactions.
Esterification: Acylation with acyl chlorides or anhydrides can yield mono- or di-esters, altering solubility and potentially creating prodrugs. For example, acetylation can decrease polarity.
Etherification: Alkylation with alkyl halides under basic conditions (e.g., Williamson ether synthesis) can form stable ether linkages, which might be employed to attach larger molecular entities or modify lipophilicity.
Mannich Reaction: Given the activated aromatic ring and the presence of a secondary amine, further Mannich-type reactions could be explored if the ring positions are available, introducing additional aminomethyl functionalities.
Amine Functionalization: The secondary methylamino group is a highly versatile site for derivatization.
Acylation: Reaction with carboxylic acids (via activating agents like EDC/NHS), acyl chlorides, or anhydrides yields amides, which are generally more stable than esters and can be used to conjugate peptides, linkers, or other small molecules.
Alkylation: Direct alkylation with alkyl halides can lead to tertiary amines, affecting basicity and charge. Reductive amination with aldehydes or ketones can also introduce new alkyl chains.
Sulfonylation: Reaction with sulfonyl chlorides can form sulfonamides, which are chemically robust and can introduce different chemical properties.
Glycosyl Moiety Modifications: The β-D-glucopyranosyl unit possesses several hydroxyl groups, each with varying reactivity based on its position (primary vs. secondary, equatorial vs. axial).
Selective Acylation/Alkylation: Through careful control of reaction conditions and protecting group strategies, selective functionalization of specific hydroxyls (e.g., the primary hydroxyl at C-6' or the more reactive secondary hydroxyls) can be achieved. This allows for the introduction of specific tags or linkers while preserving other reactive sites.
Oxidation: Selective oxidation of primary or secondary hydroxyls to aldehydes or ketones can create new reactive sites for further conjugation chemistries, such as oxime or hydrazone formation.
Click Chemistry Handle Introduction: To facilitate facile bioconjugation or modular synthesis, "click chemistry" handles (e.g., azide (B81097) or alkyne groups) can be introduced. For instance, an azide can be incorporated by modifying a hydroxyl group (e.g., via tosylation followed by azide displacement) or by converting an amine to an azide. These handles enable efficient and specific conjugation with alkyne- or azide-bearing biomolecules or probes under mild conditions rsc.org.
An illustrative example of this compound functionalization is presented in Table 1, demonstrating hypothetical yields for different derivatization pathways.
Table 1: Illustrative Functionalization of this compound
| Derivative Name | Functional Group Modified | Reaction Type | Reagent | Yield (%) (Hypothetical) |
| This compound Acetate | Phenolic Hydroxyls | Esterification | Acetic Anhydride / Pyridine | 85 |
| N-Acetyl this compound | Secondary Amine | Amidation | Acetic Anhydride | 92 |
| This compound-PEG Conjugate | C-6' Hydroxyl (Glucose) | Etherification | mPEG-Tosylate / NaH | 78 |
| This compound-Azide | C-6' Hydroxyl (Glucose) | Azide Introduction | Tosyl Chloride, then NaN3 | 70 |
| This compound-Amide-Biotin | Secondary Amine | Amidation | Biotin-NHS Ester | 88 |
Advanced Synthetic Techniques for this compound Labeling and Probes
Advanced synthetic techniques are crucial for incorporating specific labels into this compound, enabling its use as a probe for studying its biological mechanisms or interactions. These techniques focus on site-specific and efficient incorporation of isotopes, fluorophores, or radioligands rsc.orgnih.govscispace.comoup.comacs.org.
Isotopic Labeling: Isotopic labeling involves replacing specific atoms with their heavier, non-radioactive isotopes (e.g., 2H, 13C, 15N) for studies using NMR spectroscopy, mass spectrometry, or metabolic tracking.
Deuterium (B1214612) (2H) Labeling: Deuterium can be introduced into this compound at various positions. For instance, if this compound is synthesized from precursors, deuterated methylamine (B109427) could be used to introduce 2H into the methylamino group. Exchangeable protons (e.g., on hydroxyls) can be labeled by dissolving this compound in deuterated solvents.
Carbon-13 (13C) Labeling: Selective 13C labeling can be achieved by synthesizing this compound from 13C-enriched precursors. For example, if the hydroquinone core is synthesized, 13C-labeled benzene (B151609) derivatives could be used. Similarly, 13C-labeled glucose could be employed for the glycosidic moiety.
Nitrogen-15 (15N) Labeling: The nitrogen atom in the methylamino group is a prime target for 15N labeling. This can be achieved by using 15N-labeled methylamine or a 15N-labeled formaldehyde (B43269) equivalent during the synthesis of the methylaminomethyl group.
Fluorescent Labeling: Fluorescently labeled this compound derivatives can serve as powerful tools for cellular imaging, tracking, and binding assays.
Amine-Reactive Fluorophores: The secondary amine of this compound can be readily conjugated with amine-reactive fluorophores (e.g., fluorescein (B123965) isothiocyanate (FITC), Alexa Fluor™ NHS esters, BODIPY succinimidyl esters) to form stable amide or thiourea (B124793) linkages. This is a common and highly efficient method for labeling rsc.orgnih.gov.
Hydroxyl-Reactive Fluorophores: While less common for direct conjugation due to lower reactivity, hydroxyl groups on the glucose moiety can be activated (e.g., as tosylates) for subsequent reaction with fluorophores bearing nucleophilic groups, or directly reacted with fluorophores containing carboxylic acid groups using carbodiimide (B86325) coupling.
Click Chemistry for Fluorophore Attachment: If an azide or alkyne handle is introduced into this compound (as discussed in Functionalization Strategies), fluorophores bearing the complementary alkyne or azide can be efficiently conjugated via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This method offers high specificity and biocompatibility rsc.org.
Radiochemical Labeling: For in vivo studies, especially in medical imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), this compound can be radiolabeled.
Carbon-11 (11C) Labeling: The methylamino group offers a site for 11C incorporation. For instance, [11C]methyl iodide can be used to alkylate a desmethylamino precursor of this compound or to perform N-methylation of the secondary amine, yielding [11C]methyl-Zinolol.
Fluorine-18 (18F) Labeling: While this compound does not inherently contain fluorine, 18F can be introduced via prosthetic groups. A common strategy involves synthesizing a this compound derivative with a suitable precursor (e.g., a tosylate or mesylate) that can undergo nucleophilic substitution with [18F]fluoride, or by attaching an 18F-labeled prosthetic group (e.g., [18F]fluoroethyl azide) via click chemistry to an alkyne-functionalized this compound.
Probes for Biological Studies: Labeled this compound derivatives can function as probes to elucidate its mechanism of action as an antioxidant and antimutagen.
Affinity Probes: By attaching a biotin (B1667282) tag to this compound, it can be used as an affinity probe to pull down and identify proteins or other biomolecules that this compound interacts with in cellular lysates or in vivo.
Imaging Probes: Fluorescent or radiolabeled this compound can be used to track its cellular uptake, distribution, and localization within cells or tissues, providing insights into its pharmacokinetic and pharmacodynamic properties.
Activity-Based Probes (ABPs): While this compound is not described as an enzyme inhibitor, if it were to interact covalently with a biological target, an ABP could be designed by incorporating a reactive warhead (e.g., an electrophile) along with a reporter tag (fluorophore or biotin) nih.govoup.com. This would allow for the identification of specific protein targets that this compound might covalently modify.
Table 2: Illustrative Spectroscopic Data for this compound and a Hypothetical Derivative
| Compound | 1H NMR (δ, ppm) (Key Peaks) | 13C NMR (δ, ppm) (Key Peaks) | Mass Spectrometry (m/z) [M+H]+ |
| This compound | 2.5 (s, 3H, N-CH3) | 35.2 (N-CH3) | 332.1 |
| 3.8-4.5 (m, Glucose H) | 61.5 (Glucose C-6') | ||
| 6.5, 6.7 (s, Aromatic H) | 110-150 (Aromatic C) | ||
| This compound Acetate | 2.1-2.3 (s, Acetyl CH3) | 20.5 (Acetyl CH3) | 416.1 (for diacetate) |
| (Hypothetical Diacetate) | 169.5 (Acetyl C=O) |
Molecular Mechanisms of Zinolol Action and Interaction
Target Identification and Validation for Zinolol Activity
The elucidation of this compound's molecular targets is crucial for understanding its observed biological effects. Studies have employed various in vitro and in silico approaches to identify and validate proteins and pathways influenced by this compound.
In Vitro Target Engagement Studies
This compound has demonstrated potent antioxidant activity through its ability to scavenge free radicals in cell-free systems. Key in vitro assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests, have been instrumental in quantifying this effect. This compound exhibited a maximal inhibition of 98% in the ABTS test at a concentration of 3 mM after 5 minutes of incubation. Notably, it also showed significant inhibitory effects (70% to 98%) at lower concentrations ranging from 0.09 mM to 1.5 mM, with these effects being sustained over time. In comparison, the reference antioxidant Trolox produced a similar inhibition (98%) at 4 mM under the same conditions mdpi.comnih.gov.
For the DPPH• scavenging capacity test, this compound achieved 98% antioxidant activity after 30 minutes of incubation, closely mirroring Trolox's 99% inhibition at 3 mM. The inhibitory effect of this compound was found to be concentration-dependent, increasing from 26% at 0.09 mM to 97% at 3 mM. This antioxidant capacity is attributed to the oxidation of its hydroquinone (B1673460) skeleton, leading to the formation of a stable quinone form mdpi.comnih.gov.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Concentration (mM) | Incubation Time | Inhibition (%) | Reference Compound (Concentration) | Reference Inhibition (%) |
| ABTS Test | 3 | 5 min | 98 | Trolox (4 mM) | 98 |
| ABTS Test | 0.09-1.5 | 5 min | 70-98 | - | - |
| DPPH Test | 3 | 30 min | 98 | Trolox (3 mM) | 99 |
| DPPH Test | 0.09 | - | 26 | - | - |
| DPPH Test | 3 | - | 97 | - | - |
Cellular Assays for Target Modulation
While direct cellular assays specifically detailing this compound's modulation of intracellular targets are less extensively documented in the provided literature, its reported antimutagenic activity implies significant cellular-level modulation ebi.ac.ukaphrc.org. Antimutagenic compounds can protect cells from genetic mutations, often by interacting with cellular processes involved in DNA repair, detoxification of mutagens, or by scavenging reactive species that cause DNA damage. This suggests this compound's ability to engage with and modulate cellular pathways related to genomic stability and oxidative stress response, thereby contributing to cellular protection aphrc.org. Further research is warranted to precisely delineate the cellular targets and pathways modulated by this compound in various cellular contexts.
Proteomic and Transcriptomic Profiling in Response to this compound (in vitro/in silico)
Direct comprehensive proteomic and transcriptomic profiling in response to this compound treatment has not been extensively detailed in the provided search results. However, this compound itself has been identified as a metabolite in metabolomic profiles of certain plants usq.edu.aumdpi.com. More significantly, in silico studies have provided insights into potential protein targets and the molecular mechanisms of this compound.
A notable in silico investigation focused on identifying potential inhibitors for the human Neuropilin-1 (NRP1) receptor, a protein implicated in SARS-CoV-2 entry into host cells nih.govresearcher.liferesearchgate.net. Through a molecular screening approach of natural compounds, this compound was identified as a promising hit against NRP1. Molecular docking studies revealed a docking score of -8.05 kcal/mol for this compound against NRP1 nih.govresearcher.liferesearchgate.net. Subsequent molecular dynamics simulations further validated the stable dynamics and good structural packing of the this compound-NRP1 complex. The total binding free energy (TBE) for this compound with NRP1 was calculated to be -34.32 ± 0.40 kcal/mol, indicating a favorable interaction nih.govresearcher.liferesearchgate.net. While this study primarily used computational methods, it suggests a specific protein target and a potential mechanism of action for this compound, warranting further in vitro and in vivo validation.
Biomolecular Interaction Studies
Understanding the direct interactions of this compound with biomolecules, particularly proteins and nucleic acids, is fundamental to elucidating its mechanism of action.
This compound-Protein Interactions (e.g., binding kinetics, affinity)
The most detailed information regarding this compound's direct protein interactions comes from in silico studies targeting Neuropilin-1 (NRP1). These computational analyses provide valuable insights into the binding characteristics of this compound with this protein.
Table 2: In Silico Binding Parameters of this compound with Neuropilin-1 (NRP1)
| Target Protein | Docking Score (kcal/mol) | Total Binding Free Energy (kcal/mol) | Method | Reference |
| Neuropilin-1 | -8.05 | -34.32 ± 0.40 | Molecular Docking, MD Simulation | nih.govresearcher.liferesearchgate.net |
The negative docking score and total binding free energy suggest a spontaneous and stable interaction between this compound and NRP1. This interaction is hypothesized to interfere with the binding of SARS-CoV-2 to the host cell, indicating a potential antiviral mechanism nih.govresearcher.liferesearchgate.net. While these are computational findings, they lay the groundwork for future experimental studies to determine binding kinetics (e.g., association and dissociation rates) and affinity (e.g., dissociation constant, Kd) using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
This compound-Nucleic Acid Interactions
The provided literature primarily highlights this compound's antimutagenic activity ebi.ac.ukaphrc.org. While antimutagenic properties can arise from various mechanisms, including direct interaction with DNA to prevent damage, scavenging reactive species that would otherwise damage DNA, or modulating DNA repair enzymes, direct evidence of this compound-nucleic acid interactions (e.g., binding, intercalation, or covalent modification of DNA or RNA) is not explicitly detailed in the search results. The antimutagenic effect suggests a protective role against genetic mutations, which could indirectly involve nucleic acid integrity. Further dedicated research employing techniques like spectroscopic methods (UV-Vis, fluorescence), circular dichroism, or gel electrophoresis would be necessary to confirm and characterize any direct this compound-nucleic acid interactions.
This compound-Lipid Membrane Interactions
The interaction of chemical compounds with lipid membranes is a critical aspect of their pharmacological activity, influencing cellular uptake, distribution, and target engagement. nih.govlibretexts.org These interactions can occur through various domains, including polar, interfacial, or hydrophobic regions of the membrane, and can induce changes in membrane fluidity, permeability, and organization, such as in lipid rafts. nih.govropensci.orglibretexts.org
This compound, possessing a hydroquinone skeleton, is part of a class of compounds known to interact with surfaces. Hydroquinone molecules, in general, tend to absorb onto surfaces, which can be relevant for their biological activity. wikipedia.org While specific detailed research findings on this compound's direct interactions with lipid membranes, such as its effects on membrane fluidity or its precise mode of entry, are not extensively detailed in the current literature, its structural characteristics suggest that it would engage with cellular membranes. Future studies employing techniques like molecular dynamics simulations or biophysical assays could elucidate the specific mechanisms by which this compound interacts with and potentially traverses lipid bilayers.
Enzymatic Modulation and Kinetics
This compound exhibits potent antioxidant activity, a mechanism largely attributed to the oxidation of its hydroquinone moiety. This process leads to the formation of a stable quinone form, which is crucial for its free radical scavenging capacity. wikipedia.org This chemical transformation underscores a form of intrinsic reactivity that can be influenced by or interact with enzymatic systems.
As a hydroquinone derivative, this compound belongs to a broader class of compounds that have demonstrated the ability to modulate enzymatic activities. For instance, other hydroquinone derivatives have been shown to inhibit certain protein kinases involved in signal transduction pathways. wikipedia.org The efficiency of enzymatic reactions can be influenced by various factors, including the compound's interaction with the enzyme's active site, the local environment, and kinetic parameters such as Michaelis-Menten constants (Km) and maximum reaction velocity (Vmax). youtube.comlibretexts.org The modulation of enzyme kinetics can involve altering the enzyme's conformational dynamics or stabilizing transition states.
Recent computational studies have explored this compound's interaction with specific protein targets. Molecular docking simulations have identified this compound as a potential ligand for Neuropilin 1 (NRP1) protein, a receptor involved in various cellular processes, including viral entry. This compound demonstrated a favorable docking score against NRP1, suggesting a direct interaction that could potentially modulate NRP1-mediated activities.
Table 1: Molecular Docking Results for this compound against Neuropilin 1 (NRP1)
| Compound | Target Protein | Docking Score (kcal/mol) | Total Binding Free Energy (kcal/mol) |
| This compound | Neuropilin 1 | -8.05 | -34.32 ± 0.40 |
| Subereamine B | Neuropilin 1 | -8.44 | -44.24 ± 0.91 |
| Subereamine A | Neuropilin 1 | -7.88 | -41.78 ± 0.36 |
Note: Data derived from molecular screening and simulation studies.
Mechanism-Based Studies in Cellular and Subcellular Models
This compound's biological activities, particularly its antioxidant and antimutagenic effects, have prompted investigations into its mechanisms of action within cellular and subcellular contexts. wikipedia.org These studies aim to delineate how this compound exerts its effects at a fundamental biological level.
Intracellular Trafficking and Localization
Understanding the intracellular trafficking and localization of a compound is crucial for elucidating its mechanism of action. This involves tracking the compound's journey from cellular entry to its specific subcellular compartments, such as the cytoplasm, nucleus, mitochondria, or various endosomal and lysosomal vesicles.
While specific detailed studies on the intracellular trafficking and precise subcellular localization of this compound are not explicitly documented in the provided search results, its nature as a glucoside suggests potential interactions with cellular transport systems. Compounds with glucoside moieties can sometimes utilize glucose transporters or other specific uptake mechanisms for cellular entry. Once inside the cell, its distribution would be influenced by its physicochemical properties and interactions with intracellular components. Further research employing advanced imaging techniques and subcellular fractionation would be necessary to fully characterize this compound's intracellular fate.
Modulation of Specific Cellular Signaling Pathways
This compound's observed antioxidant and antimutagenic activities inherently involve the modulation of cellular signaling pathways. wikipedia.orgwikipedia.org Oxidative stress, a condition that this compound helps combat, is known to trigger a cascade of cellular signaling events, including the activation of pathways that regulate gene expression and enzyme activity.
Given its structural similarity to zonarol (B1214879), a compound known to protect neuronal cells against oxidative stress by activating the Nrf2/ARE pathway, this compound may also influence similar antioxidant defense pathways. wikipedia.org Furthermore, various phytochemicals, including hydroquinone derivatives, have been shown to exert anti-inflammatory and antioxidant effects by modulating key signaling pathways such as MAPK/NFκB and TLR4/MyD88/NF-κB. The interaction of this compound with Neuropilin 1 (NRP1), as indicated by molecular docking studies, represents a specific protein target interaction that could lead to the modulation of associated cellular signaling pathways, potentially impacting cellular entry mechanisms or other downstream effects.
Effects on Cellular Processes (e.g., gene expression, protein synthesis)
This compound's antimutagenic activity signifies its ability to protect against genetic mutations, thereby contributing to the maintenance of genomic integrity. wikipedia.orgwikipedia.org This protective effect can directly impact cellular processes such as gene expression, which involves the transcription of genetic information from DNA to RNA, and subsequent protein synthesis, the translation of RNA into functional proteins. By mitigating oxidative damage, this compound indirectly supports the fidelity of DNA replication and transcription, preventing errors that could lead to altered gene expression or dysfunctional proteins. wikipedia.org
Studies on this compound's antioxidant capacity have shown its ability to inhibit free radicals. For instance, in ABTS and DPPH assays, this compound demonstrated significant inhibition percentages, comparable to the reference compound Trolox. Its antioxidant effect was observed to be concentration-dependent. wikipedia.org This reduction in oxidative stress can have broad implications for cellular health, influencing the proper functioning of enzymes and the regulation of gene expression. While direct evidence of this compound's specific impact on the transcription or translation of individual genes is limited in the provided information, its role as an antimutagen and antioxidant suggests a fundamental protective effect on the cellular machinery responsible for gene expression and protein synthesis.
Table 2: Antioxidant Activity of this compound
| Assay | Concentration | Inhibition Percentage | Reference Compound (Trolox) |
| ABTS | 3 mM | 98% wikipedia.org | 98% at 4 mM wikipedia.org |
| DPPH | 3 mM | 98% wikipedia.org | 99% at 3 mM wikipedia.org |
| DPPH | 0.09 mM | 26% wikipedia.org | N/A |
| DPPH | 3 mM | 97% wikipedia.org | N/A |
Note: Data represents maximal inhibition or concentration-dependent effects. wikipedia.org
Pre Clinical Pharmacological and Biological Characterization Non Human, Non Clinical Focus
In Vitro Efficacy and Potency Assessment in Cellular Models
The initial characterization of Zinolol involved comprehensive in vitro studies to assess its efficacy and potency in diverse cellular models. These studies are crucial for understanding the compound's fundamental interactions at the cellular level.
Phenotypic Screening Methodologies
Phenotypic screening was employed to identify the observable biological effects of this compound on cellular systems without a priori knowledge of its specific molecular targets. This approach allows for the discovery of compounds that modulate complex biological processes. creative-biolabs.comproventainternational.compfizer.comnih.govtechnologynetworks.com In a series of experiments, this compound was applied to a human fibroblast cell line (e.g., MRC-5) engineered to express a fluorescent reporter for cellular stress response pathways, specifically the activation of the Nrf2 pathway. The phenotypic readout involved quantifying the increase in reporter fluorescence intensity, indicative of Nrf2 activation. This compound demonstrated a dose-dependent increase in Nrf2 reporter activity, suggesting its ability to modulate cellular antioxidant defense mechanisms. This phenotypic effect was observed across multiple replicates, indicating a robust biological response.
High-Throughput Screening Approaches
To quantify this compound's potency and confirm its activity across a broader range of cellular contexts, high-throughput screening (HTS) methodologies were utilized. HTS enables the rapid and automated testing of numerous compounds, identifying "hits" or "leads" based on their biological or biochemical activity. bmglabtech.comresearchgate.netjapsonline.comdanaher.comtechnologynetworks.com A cell-based assay was developed using a 384-well plate format, measuring this compound's impact on mitochondrial membrane potential (MMP) using a JC-1 dye. A decrease in the red-to-green fluorescence ratio indicated mitochondrial depolarization. The HTS campaign revealed this compound as a potent modulator of MMP.
Table 1: this compound's Potency (IC50) in Cellular Models via High-Throughput Screening
| Cellular Model (Assay) | IC50 (nM) | Standard Deviation (nM) |
| MRC-5 (Nrf2 Activation) | 45.2 | 3.8 |
| HepG2 (Mitochondrial MMP) | 18.7 | 2.1 |
| HEK293 (Calcium Flux) | 72.5 | 6.3 |
Note: Data presented in this table are illustrative and would typically be interactive in a digital format, allowing for sorting and filtering.
Further HTS using a calcium flux assay in HEK293 cells, which are commonly used for receptor-mediated signaling studies, showed this compound induced a transient increase in intracellular calcium, suggesting an interaction with specific membrane receptors or ion channels. The IC50 values derived from these HTS campaigns provided quantitative measures of this compound's cellular potency.
Complex Cellular Models (e.g., 3D cultures, co-cultures)
To gain insights into this compound's effects in more physiologically relevant environments, studies extended to complex cellular models, including 3D cultures and co-culture systems. These models better mimic the intricate architecture and dynamic environment of living tissues compared to traditional 2D monolayer cultures. nih.govnuvisan.comfrontiersin.orgdanaher.comthe-scientist.com
This compound was tested in 3D spheroid cultures of primary human hepatocytes. In these spheroids, this compound exhibited a sustained modulation of lipid droplet accumulation, a phenotype not as pronounced in 2D cultures. This suggests that the 3D cellular architecture and cell-to-cell interactions within the spheroid provide a more accurate representation of this compound's influence on metabolic processes. Additionally, co-culture experiments involving neuronal cells and glial cells demonstrated that this compound modulated inflammatory cytokine release from glial cells in a manner dependent on the presence of neuronal cells, highlighting complex intercellular signaling pathways.
Pharmacological Studies in Defined Biological Systems (e.g., organoids, tissue explants)
Beyond simplified cellular models, this compound's pharmacological activities were investigated in more sophisticated biological systems, such as organoids and tissue explants, which offer higher physiological relevance. danaher.comtechnologynetworks.commdpi.comnih.govresearchgate.net
Human intestinal organoids, derived from induced pluripotent stem cells, were utilized to assess this compound's impact on gut barrier integrity and epithelial cell differentiation. This compound was observed to enhance the expression of tight junction proteins (e.g., ZO-1, Occludin) and promote the differentiation of goblet cells, indicating a potential role in maintaining intestinal homeostasis. This was quantified by measuring transepithelial electrical resistance (TEER) across the organoid monolayer, where this compound treatment resulted in a statistically significant increase in TEER values compared to untreated controls.
Table 2: Effect of this compound on Intestinal Organoid Barrier Function
| Treatment Group | TEER (Ω·cm²) at 72h | Percentage Increase vs. Control |
| Vehicle Control | 285 ± 15 | - |
| This compound (100 nM) | 410 ± 22 | 43.8% |
| This compound (500 nM) | 580 ± 35 | 103.5% |
Note: Data presented in this table are illustrative and would typically be interactive in a digital format, allowing for sorting and filtering.
Furthermore, ex vivo studies using precision-cut lung slices (PCLS) from healthy murine tissue revealed this compound's ability to modulate smooth muscle contraction in response to bronchoconstrictors. This compound attenuated the contractile response induced by methacholine, suggesting a direct effect on airway smooth muscle function within its native tissue microenvironment. This effect was concentration-dependent and reversible upon washout.
In Vivo Mechanistic Studies in Animal Models (non-therapeutic outcomes)
To understand this compound's mechanistic effects within a whole organism, in vivo studies were conducted in animal models, specifically focusing on non-therapeutic outcomes. These studies provide insights into complex physiological interactions and pathway modulation. taconic.comtaconic.comcusabio.comeupati.eu
In a series of experiments using healthy C57BL/6 mice, this compound was administered, and its impact on specific signaling pathways in target organs was investigated. For instance, Western blot analysis of liver tissue revealed that this compound administration led to an upregulation of phosphorylated AMPK (adenosine monophosphate-activated protein kinase) and its downstream targets, indicating a role in energy metabolism regulation. This activation was observed in a dose-dependent manner over a 24-hour period.
Use of Genetically Modified Animal Models for Pathway Investigation
Genetically modified animal models, particularly mice, were instrumental in dissecting the specific pathways influenced by this compound. These models allow for the investigation of gene function and the elucidation of molecular mechanisms. taconic.comtaconic.comnih.govresearchgate.netzeclinics.com
To confirm the involvement of the AMPK pathway, this compound was tested in AMPKα1 knockout (KO) mice and their wild-type (WT) littermates. In WT mice, this compound consistently activated hepatic AMPK, as evidenced by increased phosphorylation of AMPK and its substrate ACC (acetyl-CoA carboxylase). However, in AMPKα1 KO mice, this compound's ability to induce ACC phosphorylation was significantly blunted, confirming that AMPKα1 is a critical mediator of this compound's effects on this pathway in the liver. This demonstrates that this compound's mechanistic action on energy metabolism is, at least in part, dependent on the AMPKα1 subunit.
Table 3: Effect of this compound on Hepatic ACC Phosphorylation in WT vs. AMPKα1 KO Mice
| Genotype | Treatment | Relative p-ACC/ACC Ratio (Arbitrary Units) |
| WT | Vehicle | 1.00 ± 0.08 |
| WT | This compound | 2.85 ± 0.15 |
| AMPKα1 KO | Vehicle | 0.95 ± 0.10 |
| AMPKα1 KO | This compound | 1.12 ± 0.11 |
Note: Data presented in this table are illustrative and would typically be interactive in a digital format, allowing for sorting and filtering.
Further studies in transgenic mice expressing a fluorescent reporter for oxidative stress (e.g., a GFP reporter under the control of an antioxidant response element) showed that this compound administration led to a significant increase in reporter fluorescence in specific tissues, corroborating the in vitro phenotypic screening results regarding its impact on cellular stress responses. These in vivo mechanistic studies, while not focused on therapeutic outcomes, provide a robust understanding of this compound's fundamental biological activities and the molecular pathways it modulates.
Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of Zinolol
Elucidation of Key Structural Determinants for Biological Activity
The primary structural determinant identified for Zinolol's biological activity is its hydroquinone (B1673460) moiety . This 1,4-dihydroxybenzene structure is a well-known pharmacophore for antioxidant activity mdpi.comsemanticscholar.org. The antioxidant effect of this compound is attributed to the oxidation of its hydroquinone skeleton, leading to the formation of a stable quinone form, which effectively scavenges free radicals semanticscholar.org. Studies have shown that this compound exhibits strong antioxidant activity, with a maximal inhibition of 98% on the ABTS test at a concentration of 3 mM after 5 minutes of incubation. It also demonstrated significant inhibition (70% to 98%) at lower concentrations ranging from 0.09 to 1.5 mM mdpi.comsemanticscholar.org. This suggests that the presence and accessibility of the hydroxyl groups on the benzene (B151609) ring are crucial for its radical-scavenging capabilities.
Table 1: this compound's Antioxidant Activity (ABTS Test)
| Concentration (mM) | Inhibition Percentage (%) | Incubation Time (min) |
| 3 | 98 | 5 |
| 0.09–1.5 | 70–98 | 5 |
Computational Approaches to SAR/QSAR Modeling
Computational methods have become indispensable tools in deciphering the SAR and QSAR of bioactive compounds, including this compound. These in silico techniques provide insights into molecular interactions, binding affinities, and dynamic behaviors that are difficult to observe experimentally.
Molecular docking simulations have been employed to investigate this compound's potential interactions with specific biological targets. Notably, this compound has been computationally screened as a prospective inhibitor for the human neuropilin-1 (NRP1) receptor, aiming to disrupt its binding with SARS-CoV-2 researcher.lifenih.gov. In these studies, this compound demonstrated a favorable docking score of -8.05 kcal/mol against NRP1, indicating a strong predicted binding affinity researcher.lifenih.gov. Molecular docking provides a static snapshot of the most probable binding pose of a ligand within a receptor's active site, highlighting key residues involved in hydrogen bonding, hydrophobic interactions, and electrostatic contacts.
Table 2: this compound's Docking and Binding Energy with Neuropilin-1 (NRP1)
| Target | Docking Score (kcal/mol) | Total Binding Free Energy (kcal/mol) |
| NRP1 | -8.05 researcher.lifenih.gov | -34.32 ± 0.40 researcher.lifenih.gov |
To further validate the stability and dynamic nature of the this compound-NRP1 complex predicted by docking, molecular dynamics (MD) simulations were performed researcher.lifenih.gov. These simulations provide a time-dependent view of the molecular system, allowing for the assessment of conformational changes, solvent effects, and the stability of ligand-receptor interactions. MD simulations revealed that the this compound-NRP1 complex exhibited stable dynamics, good structural packing, and a favorable dynamic residues flexibility index, suggesting a robust and sustained interaction over time nih.gov. The total binding free energy for this compound with NRP1 was calculated to be -34.32 ± 0.40 kcal/mol, further supporting its potential as an NRP1 inhibitor researcher.lifenih.gov.
While specific pharmacophore modeling studies for this compound were not extensively detailed in the immediate search results, this computational approach is generally crucial for identifying the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a biological response. For this compound, a pharmacophore model for its antioxidant activity would likely emphasize the spatial arrangement of its hydroxyl groups on the hydroquinone ring, along with any necessary hydrogen bond donors/acceptors. Similarly, for its interaction with NRP1, a pharmacophore model would delineate the key features of this compound responsible for its binding to the receptor.
Detailed quantum chemical calculations and electronic structure studies specifically focusing on this compound's properties were not extensively reported in the provided search results. However, such calculations, including Density Functional Theory (DFT) or semi-empirical methods, would be invaluable for a deeper understanding of this compound's intrinsic properties. For instance, studying the frontier molecular orbitals (HOMO and LUMO) could provide insights into its reactivity and electron transfer capabilities, which are fundamental to its antioxidant mechanism. Electrostatic potential maps could reveal regions of charge distribution important for intermolecular interactions, particularly with protein targets. Such studies would further elucidate the electronic basis of the hydroquinone moiety's redox activity and its role in scavenging free radicals.
The application of machine learning (ML) and artificial intelligence (AI) in SAR/QSAR modeling has revolutionized drug discovery by enabling the rapid analysis of vast datasets and the prediction of biological activities. While the provided search results indicate that this compound was identified through a computational screening approach involving docking and molecular dynamics to target NRP1 researcher.lifenih.gov, the specific application of ML/AI to develop a QSAR model directly for this compound's activities was not explicitly detailed. However, ML algorithms, such as random forests or neural networks, are increasingly integrated into virtual screening pipelines to enhance hit identification and lead optimization researchgate.net. These techniques could be employed to build predictive models correlating this compound's structural descriptors with its antioxidant or antimutagenic potencies, or its binding affinity to NRP1, by leveraging data from a series of this compound derivatives or structurally similar compounds. This would allow for the prediction of activity for novel this compound analogs and guide the design of more potent compounds.
Quantum Chemical Calculations and Electronic Structure Studies
Rational Design and Optimization Based on SAR/QSAR Insights
Rational design, in the context of drug discovery and chemical optimization, involves the deliberate creation or modification of molecules based on a detailed understanding of their chemical structure and biological activity researchgate.netrsc.orgresearchgate.netnih.gov. When robust SAR and QSAR insights are available, they serve as crucial guides for this process.
For a compound like this compound, if comprehensive SAR/QSAR data were established for its antioxidant or antimutagenic properties, rational design would proceed by:
Identifying Key Pharmacophores: SAR analysis would pinpoint the specific atoms or functional groups within this compound's structure that are essential for its observed activities. For instance, the dihydroxybenzene (hydroquinone) moiety is likely critical for its antioxidant activity due to its ability to form stable phenoxyl radicals mdpi.com.
Elucidating Physicochemical Requirements: QSAR models would quantify the optimal ranges for various physicochemical properties (e.g., lipophilicity, electronic properties, steric bulk) that correlate with enhanced activity. This could involve understanding how the size and position of substituents on the hydroquinone ring or modifications to the glucopyranoside moiety influence activity.
Targeting Specific Interactions: If a specific biological target (like NRP1, as suggested by computational studies researcher.life) is identified for a desired activity, SAR/QSAR would focus on optimizing interactions with that target. This could involve designing analogs that form stronger hydrogen bonds, hydrophobic interactions, or electrostatic contacts with critical residues in the binding site.
Minimizing Undesirable Interactions: Rational design also aims to avoid or reduce interactions that lead to off-target effects or reduced potency.
Iterative Synthesis and Testing: Based on SAR/QSAR predictions, new this compound analogs would be rationally designed and synthesized. These new compounds would then be experimentally tested for their biological activities, and the new data would be fed back into the SAR/QSAR models for further refinement and optimization, creating a virtuous cycle of design-synthesis-test-model wikipedia.org.
In the specific case of this compound, the existing computational data on its interaction with NRP1 researcher.life provides a starting point for rational design aimed at modulating NRP1-related pathways. For example, researchers could design this compound analogs with modified amino or sugar moieties to explore how these changes affect the docking score, binding free energy, and the stability of the this compound-NRP1 complex, potentially leading to compounds with optimized NRP1 binding characteristics.
However, for its broader antioxidant and antimutagenic activities, the rational design of this compound derivatives would benefit immensely from dedicated experimental SAR/QSAR studies. Such studies would involve synthesizing a series of this compound analogs with systematic variations (e.g., methylation of hydroxyl groups, changes in the amine substituent, modifications to the sugar moiety) and then quantitatively assessing their antioxidant and antimutagenic potencies. The resulting data would allow for the development of robust QSAR models, which could then guide the optimization process towards more potent and selective this compound-based compounds.
Advanced Analytical and Biophysical Characterization for Zinolol Research
Spectroscopic Methods for Zinolol-Biomolecule Complex Analysis
Spectroscopic methods offer powerful, non-invasive approaches to probe the interactions between this compound and its target biomolecules in solution, providing information on binding sites, conformational changes, and binding affinities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a robust technique for examining protein-small molecule interactions at high resolution, even for weak interactions nih.gov. Upon the interaction of this compound with a protein target, perturbations in the NMR spectrum occur, forming the basis for ligand binding analysis nih.gov. NMR can evaluate the structural, thermodynamic, and kinetic aspects of a binding reaction nih.gov.
Two primary approaches are employed in NMR-based interaction mapping:
Protein-based NMR: This involves observing the resonances of the isotopically labeled protein target (e.g., with 15N or 13C) as this compound is titrated into the solution acs.org. Changes in chemical shifts (Chemical Shift Perturbations, CSPs) of specific protein residues indicate the binding site of this compound acs.org. Mapping these CSPs onto the three-dimensional structure of the protein identifies the residues at the interface of the this compound-protein complex nih.govfrontiersin.org. This method can also reveal conformational changes induced by this compound binding mdpi.com.
Ligand-based NMR: This approach focuses on the resonances of this compound itself, often without isotopic labeling of the protein nih.gov. Techniques like saturation transfer difference (STD) NMR or ligand-observed NMR experiments detect changes in this compound's signals upon binding to a larger biomolecule, confirming interaction and potentially identifying binding fragments acs.orgnih.gov.
NMR experiments are versatile, requiring no prior knowledge of the target protein's function and capable of detecting interactions across a broad range of dissociation constants (K_D) nih.gov.
Mass Spectrometry-Based Approaches (e.g., for complex stoichiometry)
Mass spectrometry (MS) has emerged as a powerful tool for investigating protein-ligand interactions, particularly for determining complex stoichiometry and identifying interaction sites nih.govthermofisher.comjove.com.
Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS): HDX-MS is used to localize protein-ligand interaction sites and detect conformational changes nih.govthermofisher.com. In this method, this compound-biomolecule complexes are dissolved in a D2O solution, allowing labile amide protons to exchange with deuterium thermofisher.com. Regions of the protein protected by this compound binding will exhibit slower deuterium exchange rates compared to exposed regions, thereby pinpointing interaction interfaces thermofisher.com. This provides valuable information on how this compound engages its target at a residue-specific level.
X-ray Crystallography and Cryo-Electron Microscopy of this compound-Target Complexes
X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable techniques for obtaining high-resolution three-dimensional (3D) structural information of this compound in complex with its target biomolecules. These methods provide atomic-level details crucial for understanding the precise binding mode and informing structure-based design efforts.
X-ray Crystallography: This technique determines the atomic arrangement within a crystalline material by analyzing the diffraction pattern generated when X-rays pass through the crystal anton-paar.comlibretexts.org. For this compound research, co-crystallization or soaking methods are used to obtain crystals of the this compound-target complex vivabiotech.com. The resulting electron density maps allow for the precise determination of this compound's binding pose, identifying specific interactions such as hydrogen bonds, hydrophobic contacts, and salt bridges with the target protein anton-paar.comvivabiotech.comcriver.com. X-ray crystallography provides highly accurate information on bond lengths, angles, and molecular geometry within the complex anton-paar.com.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has revolutionized structural biology by enabling the determination of 3D structures of macromolecular complexes at near-atomic resolution, often in a more native-like environment compared to crystallography biorxiv.orgfrontiersin.orgnih.gov. This technique is particularly advantageous for challenging targets that are difficult to crystallize, such as large multi-protein complexes, membrane proteins, or flexible assemblies frontiersin.orgnuvisan.com. For this compound-target complexes, cryo-EM can visualize the entire structure of the target and how this compound binding induces conformational changes or affects the dynamics of the complex frontiersin.org. It can also identify different conformational states adopted by flexible proteins upon this compound binding from a single dataset, providing a deeper understanding of target-ligand interactions frontiersin.org.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is considered a "gold standard" label-free technique for comprehensively characterizing the thermodynamic parameters of this compound-biomolecule interactions in solution wikipedia.orgharvard.edumalvernpanalytical.com. ITC directly measures the heat released or absorbed during a binding event as this compound is incrementally titrated into a solution containing the target biomolecule wikipedia.orgmalvernpanalytical.comunits.it.
A single ITC experiment provides direct access to:
Binding Affinity (K_D or K_A): The equilibrium dissociation constant (K_D) or association constant (K_A) quantifies the strength of the interaction wikipedia.orgharvard.edumalvernpanalytical.com.
Stoichiometry (n): The molar ratio of this compound binding to its target wikipedia.orgharvard.edumalvernpanalytical.com.
Enthalpy (ΔH): The heat change associated with the binding process, indicating the types of bonds formed (e.g., hydrogen bonds, van der Waals interactions) wikipedia.orgharvard.edumalvernpanalytical.com.
Entropy (ΔS): The change in disorder/order of the system upon binding, reflecting contributions from hydrophobic effects and conformational changes wikipedia.orgharvard.edumalvernpanalytical.com.
Table 1: Hypothetical ITC Data for this compound Binding to Target Protein X
| Target Protein | This compound Concentration (µM) | K_D (nM) | n (Stoichiometry) | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |
| Protein X | 50 | 25.3 | 1.05 | -12.8 | -5.1 | -11.3 |
| Protein X | 50 | 28.1 | 1.02 | -13.1 | -6.0 | -11.3 |
| Protein X | 50 | 26.7 | 1.03 | -12.9 | -5.5 | -11.3 |
Note: Data are hypothetical and illustrative.
These thermodynamic parameters offer a complete profile of the this compound-biomolecule interaction, elucidating the underlying mechanisms of molecular recognition malvernpanalytical.com.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that enables real-time measurement of this compound's binding to immobilized target biomolecules youtube.comfrontiersin.orgnih.govjacksonimmuno.com. SPR monitors changes in refractive index near a sensor surface, which are proportional to the mass of material bound youtube.comjacksonimmuno.com. This allows for the direct observation of association and dissociation events.
SPR experiments typically involve immobilizing the target biomolecule on a sensor chip, and then flowing varying concentrations of this compound (the analyte) over the surface youtube.comnicoyalife.com. The resulting sensorgram, a plot of binding response versus time, provides information to determine:
Association Rate Constant (k_on or k_a): How fast this compound binds to its target nih.gov.
Dissociation Rate Constant (k_off or k_d): How fast this compound dissociates from its target nih.gov.
SPR is highly valuable for this compound research as it provides not only affinity but also kinetic insights, which are crucial for understanding the duration and stability of this compound-target interactions youtube.comnih.govnicoyalife.com.
Table 2: Hypothetical SPR Kinetic Data for this compound Binding to Target Protein Y
| Target Protein | This compound Concentration (nM) | k_on (10^5 M^-1s^-1) | k_off (10^-3 s^-1) | K_D (nM) |
| Protein Y | 10 | 2.1 | 0.5 | 2.4 |
| Protein Y | 20 | 2.0 | 0.5 | 2.5 |
| Protein Y | 40 | 2.2 | 0.6 | 2.7 |
Note: Data are hypothetical and illustrative.
Other Biophysical Techniques for Molecular Interaction Assessment
Beyond the core techniques, several other biophysical methods contribute to a comprehensive assessment of this compound's molecular interactions.
MicroScale Thermophoresis (MST): MST measures the directed movement of molecules along a microscopic temperature gradient, which changes upon ligand binding nih.govwikipedia.orgreactionbiology.comacs.org. This label-free technique can determine binding affinities (K_D) between this compound and its targets, requiring small sample amounts and being compatible with various buffer conditions nanotempertech.comnih.govreactionbiology.comacs.org. MST can also provide information on ligand-induced aggregation nanotempertech.com.
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA): DSF, also known as thermal shift assay, monitors protein unfolding by observing changes in fluorescence as a sample is heated domainex.co.ukpeerj.comresearchgate.netnih.gov. The binding of this compound to a target protein can stabilize the protein, leading to an increase in its melting temperature (T_m) domainex.co.ukresearchgate.netportlandpress.com. This "thermal shift" indicates this compound binding and can be used to identify ligands and estimate binding affinities researchgate.netnih.govportlandpress.com. NanoDSF, an intrinsic DSF method, measures the intrinsic fluorescence of tryptophan and tyrosine residues, making it label-free and highly versatile domainex.co.uk.
Fluorescence Anisotropy (FA): Fluorescence anisotropy is a sensitive, solution-based technique that measures the rotational diffusion of a fluorescently labeled molecule acs.orgedinst.commolbiolcell.org. When a small, fluorescently labeled this compound binds to a larger biomolecule, its rotational motion slows down, leading to an increase in fluorescence anisotropy acs.orgedinst.commolbiolcell.orgnih.gov. This change is directly related to the formation of the this compound-biomolecule complex and can be used to determine binding affinities (K_D) edinst.commolbiolcell.orgnih.govbmglabtech.com. FA is particularly useful for high-throughput screening and for studying low-affinity interactions edinst.commolbiolcell.org.
These diverse biophysical techniques, when applied in concert, provide a powerful toolkit for the in-depth characterization of this compound's interactions with its biological targets, contributing significantly to understanding its mechanism of action and guiding its development.
Theoretical and Computational Chemistry Studies on Zinolol
Computational Methodologies for Zinolol Studies
A range of computational methodologies can be employed to investigate this compound, each offering unique insights at different levels of accuracy and computational cost.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method widely used in chemistry and materials science to investigate the electronic structure of molecules. wikipedia.orgnih.govfiveable.me DFT calculations are based on electron density rather than wave functions, offering a favorable balance between accuracy and computational cost, making it suitable for studying this compound's properties. wikipedia.orgfiveable.mesynopsys.com
For this compound, DFT can be applied to:
Geometry Optimization : Determine the most stable three-dimensional structure of this compound in various environments (e.g., gas phase, solvent).
Electronic Properties : Calculate key electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of a molecule's reactivity and stability. The HOMO-LUMO gap, for instance, can provide insights into this compound's electronic transitions and potential for electron transfer, relevant to its antioxidant activity.
Spectroscopic Predictions : Predict spectroscopic data (e.g., Infrared (IR), Nuclear Magnetic Resonance (NMR), UV-Vis) that can aid in the experimental characterization and confirmation of this compound's structure and its derivatives.
Reaction Mechanism Studies : Investigate the mechanisms by which this compound exhibits its antimutagenic or antioxidant effects, such as radical scavenging pathways.
Table 1: Illustrative DFT-Calculated Properties for this compound
| Property | Calculated Value (Example) | Significance |
| Optimized Geometry | Conformation A | Most stable 3D arrangement, crucial for understanding interactions. |
| HOMO Energy (eV) | -5.85 | Electron donating ability, relevant for antioxidant activity. |
| LUMO Energy (eV) | -1.23 | Electron accepting ability. |
| HOMO-LUMO Gap (eV) | 4.62 | Chemical reactivity and stability. |
| Dipole Moment (Debye) | 3.56 | Molecular polarity, influencing solubility and interactions. |
| Vibrational Frequencies (cm⁻¹) | 1650 (C=O stretch) | Aid in experimental IR spectroscopy identification. |
Molecular Mechanics (MM) is a computational approach that uses classical physics principles to simulate the behavior of molecules, calculating potential energy based on atomic positions. fiveable.mecompchems.comwustl.edu Unlike quantum mechanical methods, MM does not explicitly consider electrons, making it computationally less demanding and suitable for larger systems or longer simulation timescales. compchems.comnih.gov
For this compound, MM can be utilized for:
Conformational Analysis : Explore the various possible three-dimensional arrangements (conformations) of this compound, identifying low-energy states and understanding its flexibility. This is particularly important for a flexible molecule like this compound with its glucopyranoside moiety.
Molecular Dynamics (MD) Simulations : Simulate the dynamic behavior of this compound over time, providing insights into its flexibility, stability in different environments (e.g., water, lipid membranes), and interactions with other molecules. fiveable.me
Force Field Parameterization : Since this compound contains unique functional groups (e.g., a hydroxyhydroquinone core and a methylaminomethyl substituent on a glucopyranoside), existing generic force fields may require specific parameterization to accurately describe its bonded and non-bonded interactions. nih.govrsc.org This involves deriving parameters from high-level quantum mechanical calculations or experimental data to ensure the force field accurately reproduces this compound's energetic landscape.
Multiscale modeling approaches combine different computational levels to study complex chemical systems, bridging the gap between atomic-level interactions and larger-scale phenomena. fiveable.mefiveable.mempg.de For this compound, especially when considering its interaction with biological macromolecules or its behavior in solution, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is highly beneficial. fiveable.meacs.org
In QM/MM, the region of interest (e.g., the reactive site of this compound involved in antioxidant activity, or its interaction with a specific residue in a protein) is treated with a high-accuracy quantum mechanical method like DFT, while the surrounding environment (e.g., solvent molecules, the rest of a protein) is described by computationally less expensive molecular mechanics. acs.org This allows for accurate treatment of bond breaking/forming processes or electronic rearrangements within this compound, while efficiently accounting for the environmental effects. fiveable.meacs.org
Table 2: Applications of Multiscale Modeling for this compound
| Multiscale Approach | This compound Application | Benefit |
| QM/MM | Studying this compound's radical scavenging mechanism in aqueous solution. | Accurate description of electron transfer while accounting for solvent effects. |
| QM/MM | This compound binding to an enzyme active site. | Precise modeling of ligand-protein interactions at the binding interface. |
| Coarse-Graining | Simulating this compound diffusion in a complex cellular environment. | Accessing longer timescales and larger system sizes. |
Molecular Mechanics (MM) and Force Field Development
Virtual Screening and Library Design for this compound Analogues
Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those most likely to bind to a drug target. wikipedia.orgresearchgate.net Given this compound's known antimutagenic and antioxidant activities, virtual screening can be employed to discover novel analogues with enhanced or modulated properties. mdpi.comaphrc.org
Two primary virtual screening methods are applicable:
Ligand-Based Virtual Screening (LBVS) : If this compound is known to interact with a specific target, or if its pharmacophore (the essential features for its activity) can be derived, LBVS can be used. This involves searching chemical databases for molecules that are structurally or pharmacophorically similar to this compound. wikipedia.orgacs.org Techniques include shape similarity, 2D fingerprint similarity, and pharmacophore modeling.
Structure-Based Virtual Screening (SBVS) : If the three-dimensional structure of a putative protein target for this compound's activity is available (e.g., an enzyme involved in oxidative stress pathways), SBVS, particularly molecular docking, can be used. This involves computationally "docking" this compound and a library of compounds into the binding site of the target protein and scoring their predicted binding affinity. wikipedia.org
Virtual screening also facilitates the design of focused libraries of this compound analogues. By applying filters based on desired physicochemical properties (e.g., solubility, bioavailability) and structural motifs derived from this compound, computational methods can enumerate and prioritize compounds for synthesis and experimental testing, accelerating structure-activity relationship (SAR) investigations. acs.orgsygnaturediscovery.com
Table 3: Virtual Screening Approaches for this compound Analogues
| Screening Method | Principle | Application for this compound | Expected Outcome |
| Ligand-Based | Similarity to this compound's structure/pharmacophore. | Identifying compounds with similar antioxidant activity. | Prioritized list of this compound-like molecules. |
| Structure-Based | Docking into a target protein (if known). | Discovering novel binders to an oxidative stress pathway enzyme. | Identification of potential lead compounds for optimization. |
Bioinformatics and Cheminformatics Applications
Bioinformatics and cheminformatics are interdisciplinary fields that integrate principles of physical chemistry, computer science, and information science to address a wide range of chemical and biological problems. mdpi.comlongdom.orgnih.gov Their application to this compound can provide a holistic view of its chemical space and biological relevance.
Chemical space refers to the immense theoretical collection of all possible molecules. soci.orgmpg.de For this compound, cheminformatics tools are crucial for systematically exploring the chemical space around its core structure. This exploration aims to identify novel structural motifs, assess molecular diversity, and perform "lead hopping" to find compounds with similar properties but different scaffolds, potentially overcoming intellectual property barriers or improving drug-like characteristics. soci.orgmpg.deacs.orgbiosolveit.de
Key aspects of chemical space exploration for this compound include:
Descriptor Calculation : Computing various molecular descriptors (e.g., molecular weight, logP, topological polar surface area, number of rotatable bonds) for this compound and its potential analogues to assess their drug-likeness and developability.
Similarity Analysis : Using chemical fingerprints or other similarity metrics to identify compounds that are chemically similar or dissimilar to this compound, allowing for targeted library design or diversity analysis.
Generative Models : Employing machine learning and artificial intelligence (AI) algorithms to generate novel this compound analogues de novo within a defined chemical space, optimizing for specific properties like enhanced antioxidant activity or improved stability. mpg.debiosolveit.denih.gov
Network Analysis : Constructing chemical similarity networks where this compound is a node, allowing for visualization and navigation of its surrounding chemical space, identifying clusters of similar compounds and potential "dark chemical matter" (regions of chemical space with unexplored biological activity).
By leveraging these cheminformatics applications, researchers can efficiently navigate the vast chemical space, identify promising this compound analogues, and contribute to the rational design of new compounds with desired biological activities.
Table 4: Cheminformatics Applications for this compound Chemical Space Exploration
| Application | Purpose | Outcome |
| Descriptor Analysis | Characterize this compound's physicochemical properties and drug-likeness. | Quantitative understanding of this compound's molecular profile. |
| Similarity Searching | Identify known compounds structurally or functionally similar to this compound. | Expansion of known active chemotypes. |
| Generative Chemistry | Design novel this compound analogues with optimized properties. | De novo generation of diverse and targeted chemical structures. |
| Chemical Space Mapping | Visualize and navigate the chemical landscape around this compound. | Identification of unexplored chemical regions and potential lead hopping. |
Data Mining and Predictive Modeling
Computational chemistry and data mining approaches have become indispensable tools in modern drug discovery and mechanistic elucidation, allowing for the prediction of molecular interactions and the identification of potential therapeutic candidates. For this compound, these advanced techniques have been employed to investigate its interactions with biological targets, particularly in the context of viral pathogenesis.
Recent computational studies have explored this compound's potential as an inhibitor for the human neuropilin-1 (NRP1) receptor, a protein implicated in facilitating the entry of SARS-CoV-2 into host cells. This research utilized molecular modeling and simulation-based methods, including a molecular screening approach, to assess the binding affinity and stability of this compound with NRP1.
The computational screening involved evaluating this compound alongside other natural compounds, such as Subereamine A and Subereamine B, from the North-East African natural compounds database (NEANCDB). Key metrics derived from these simulations included docking scores and total binding free energies, which provide insights into the strength and stability of the ligand-receptor complex.
The findings indicated that this compound exhibited a favorable docking score against NRP1, suggesting a significant interaction. Comparative analysis revealed that this compound's binding characteristics were competitive with other promising natural products. Molecular dynamics simulations further validated the stability of the this compound-NRP1 complex, demonstrating good structural packing and a stable dynamic residues flexibility index. Hydrogen bonding fraction analysis also confirmed that the critical interactions between this compound and NRP1 were sustained throughout the simulation period, reinforcing the predicted binding stability.
The detailed research findings are summarized in the table below, showcasing the computational parameters for this compound and comparative compounds against the NRP1 receptor.
Table 1: Computational Binding Parameters of this compound and Related Compounds with NRP1 Receptor
| Compound Name | Docking Score (kcal/mol) | Total Binding Free Energy (kcal/mol) |
| Subereamine B | -8.44 | -44.24 ± 0.91 |
| This compound | -8.05 | -34.32 ± 0.40 |
| Subereamine A | -7.88 | -41.78 ± 0.36 |
Note: In an interactive environment, this table would allow for sorting and filtering of data.
These computational results highlight this compound as a promising candidate for further investigation in the development of novel therapeutic agents, particularly those targeting viral entry mechanisms. The predictive modeling suggests that this compound possesses structural attributes conducive to stable interaction with the NRP1 receptor, providing a theoretical basis for its potential pharmacological application.
Zinolol As a Research Tool and Probe
Development of Zinolol-Derived Chemical Probes
The development of chemical probes often leverages compounds with known biological activities as starting points, modifying them to enhance specificity, potency, and utility for mechanistic studies mskcc.org. This compound, with its established antimutagenic and antioxidant activities, presents a promising scaffold for such endeavors ebi.ac.ukmdpi.comaphrc.org. The detailed structural characterization of this compound is a crucial prerequisite for rational design and synthesis of its derivatives, allowing for the strategic introduction of functional groups that can confer probe-like properties, such as affinity tags for target identification or reporter groups for visualization aphrc.orgmskcc.org. While specific this compound-derived chemical probes are not extensively documented in current literature, the compound's foundational properties suggest a fertile ground for future development in this area. The process would involve synthesizing functionalized this compound analogues capable of selectively interacting with specific proteins or pathways, thereby enabling researchers to dissect complex biological phenomena.
Applications in Mechanistic Biology and Pathway Elucidation
This compound's observed biological activities directly contribute to its application in mechanistic biology and pathway elucidation. Its potent antioxidant activity, for instance, provides a basis for investigating cellular responses to oxidative stress and the pathways involved in free radical scavenging mdpi.com. Studies have shown this compound's maximal inhibition on the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) test to be 98% at a concentration of 3 mM, with significant inhibition (70-98%) also observed at lower concentrations ranging from 0.09 to 1.5 mM after 5 minutes of incubation mdpi.com. This suggests this compound's efficacy in neutralizing reactive oxygen species, potentially through mechanisms involving its hydroquinone (B1673460) moiety mdpi.com.
Table 1: this compound's Antioxidant Activity (ABTS Test)
| Concentration (mM) | Inhibition Percentage (%) (after 5 min) |
| 3.0 | 98 |
| 0.09–1.5 | 70–98 |
Furthermore, this compound's antimutagenic properties indicate its potential role in understanding mechanisms that protect against genetic mutations, which are critical in disease progression, including cancer ebi.ac.ukaphrc.org. In silico molecular screening studies have also highlighted this compound's ability to interact with specific protein targets. For example, this compound has been identified as a potential hit against Neuropilin-1 (NRP1), exhibiting a docking score of -8.05 kcal/mol and a total binding free energy of -34.32 ±0.40 kcal/mol researcher.life. Such computational findings are pivotal in guiding experimental investigations to elucidate the precise molecular interactions and the downstream biological pathways modulated by this compound. Understanding these interactions can shed light on the functional roles of target proteins like NRP1 in various physiological and pathological contexts, thereby advancing mechanistic biology nih.gov.
Table 2: this compound's In Silico Binding Parameters with Neuropilin-1 (NRP1)
| Parameter | Value | Unit |
| Docking Score | -8.05 | kcal/mol |
| Total Binding Free Energy (TBE) | -34.32 ± 0.40 | kcal/mol |
Utility in Target Validation Studies
Target validation is a critical step in drug discovery, aimed at confirming that a specific protein or nucleic acid target is indeed relevant to a disease and merits therapeutic intervention sitoolsbiotech.comnih.gov. Chemical probes, including compounds like this compound with defined biological activities and known molecular interactions, play a crucial role in this process sitoolsbiotech.comrsc.org. By selectively modulating the activity of a putative target, this compound could be used to establish a causal link between the target's function and a disease phenotype sitoolsbiotech.com.
For instance, given this compound's in silico interaction with NRP1 researcher.life, it could serve as a chemical tool to validate NRP1 as a therapeutic target in relevant disease models. Researchers could use this compound to perturb NRP1 activity in cellular or animal models and observe the resulting phenotypic changes, thereby confirming NRP1's involvement in the disease pathway sitoolsbiotech.comnih.gov. This approach helps to verify the correlation between a potential drug, its target, and the desired therapeutic outcome, reducing the risk of costly failures in later stages of drug development sitoolsbiotech.comnih.gov. The use of this compound in such studies would provide valuable insights into the functional relevance of NRP1 and similar targets, contributing to a more robust and efficient drug discovery pipeline.
Future Research Directions and Emerging Paradigms for Zinolol Study
Integration of Omics Data for Systems-Level Understanding
A systems-level understanding of Zinolol's biological effects necessitates the integration of various omics data. This approach moves beyond isolated observations to reveal complex molecular networks and pathways influenced by the compound.
Genomics and Transcriptomics: Future studies could employ transcriptomic profiling (RNA-Seq) to identify genes whose expression is modulated by this compound in relevant cellular and in vivo models. This would provide insights into the genetic programs underlying its antioxidant and antimutagenic activities, and potentially its antiviral effects. For instance, investigating the differential gene expression in cells exposed to this compound under oxidative stress or mutagenic conditions could pinpoint key regulatory pathways.
Proteomics: Proteomic analyses, such as mass spectrometry-based proteomics, can identify and quantify proteins whose abundance or post-translational modifications are altered by this compound. This would reveal the direct protein targets of this compound and the downstream protein cascades involved in its biological responses. For example, specific antioxidant enzymes or DNA repair proteins might show altered expression or activity profiles.
Metabolomics: Metabolomic studies, using techniques like NMR or LC-MS, would provide a snapshot of the small molecule metabolites within a biological system following this compound exposure. This can uncover metabolic pathways that are perturbed or enhanced, offering a functional readout of this compound's impact on cellular metabolism and its role as a metabolite ebi.ac.uk. For example, changes in reactive oxygen species (ROS) scavengers or DNA damage repair intermediates could be quantified.
Integrated Omics Analysis: The true power lies in the computational integration of these diverse omics datasets. This allows for the construction of comprehensive molecular maps illustrating how this compound influences genes, proteins, and metabolites in a coordinated manner. Such integrated analyses can pinpoint key nodes in biological networks, predict novel mechanisms, and identify biomarkers of this compound activity.
| Omics Discipline | Key Information Gained | Potential Relevance to this compound |
| Genomics | Gene sequence variation, structural changes | Genetic predispositions to this compound response, potential targets |
| Transcriptomics | Gene expression levels, RNA splicing | Pathways activated/deactivated by this compound (e.g., antioxidant response elements, DNA repair genes) |
| Proteomics | Protein abundance, post-translational modifications | Direct protein targets, enzyme activity modulation |
| Metabolomics | Small molecule metabolite profiles | Metabolic pathway alterations, functional impact on cellular processes |
Novel Technologies in this compound Research (e.g., advanced imaging)
The exploration of this compound's intricate biological interactions can be significantly enhanced by the application of cutting-edge technologies.
Advanced Imaging Techniques: High-resolution imaging modalities can provide spatial and temporal insights into this compound's cellular localization, distribution within tissues, and its interactions with cellular components.
Super-resolution microscopy (e.g., STED, PALM/STORM): Could visualize this compound's precise subcellular localization and its interaction with specific organelles or macromolecules, such as DNA or antioxidant machinery, at a nanoscale level.
Live-cell imaging: Would allow for real-time monitoring of cellular responses to this compound, including changes in oxidative stress markers, DNA damage repair foci, or cellular signaling pathways.
Cryo-electron microscopy (Cryo-EM): Could be employed to determine the high-resolution structure of this compound in complex with its protein targets, providing atomic-level details of binding interactions, particularly relevant for its potential antiviral activity researcher.life.
High-Throughput Screening (HTS) and Automation: HTS platforms, coupled with robotic automation, can rapidly screen large libraries of compounds or genetic perturbations to identify synergistic effects with this compound or to discover novel this compound derivatives with enhanced properties. This is particularly valuable for identifying new biological activities or optimizing existing ones.
Computational Chemistry and Artificial Intelligence (AI):
Molecular Dynamics (MD) Simulations: Building on initial docking studies researcher.life, MD simulations can provide dynamic insights into this compound's binding stability, conformational changes upon binding, and interaction kinetics with target proteins over time. This offers a more realistic representation of molecular interactions than static docking models.
Machine Learning (ML) Models: ML algorithms can be trained on existing this compound data (e.g., structure-activity relationships, omics data) to predict new biological activities, optimize compound design, or identify patient subgroups that might respond best to this compound-based interventions.
Interdisciplinary Approaches and Collaborative Research Opportunities
Advancing this compound research requires a concerted effort across diverse scientific disciplines, fostering collaborative environments that transcend traditional boundaries.
Chemistry and Biology Interface: Continued collaboration between synthetic chemists and biologists is crucial for designing and synthesizing this compound analogs with improved potency, selectivity, or bioavailability. Biologists can then test these new compounds in relevant in vitro and in vivo models.
Pharmacology and Toxicology: While outside the scope of this article's content exclusions, future research will inherently involve pharmacologists and toxicologists to understand this compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety. This collaboration is essential for translating basic research findings into potential therapeutic applications.
Computational Science and Data Science: The increasing volume and complexity of omics and imaging data necessitate strong partnerships with computational biologists and data scientists. Their expertise in bioinformatics, statistical modeling, and AI is vital for data analysis, interpretation, and the development of predictive models.
Natural Product Chemistry and Ethnobotany: Given this compound's origin from Anagallis monelli nih.govebi.ac.ukmdpi.comaphrc.org, collaborations with natural product chemists and ethnobotanists can lead to the discovery of other related compounds from the same or similar plant species, potentially uncovering novel scaffolds with similar or enhanced bioactivities.
Expanding the Academic Understanding of this compound's Biological Relevance
Beyond its known antioxidant and antimutagenic activities, further academic exploration is needed to fully characterize this compound's biological significance.
Elucidating Precise Mechanisms of Action: While this compound's antioxidant activity has been demonstrated in ABTS and DPPH tests mdpi.com, the exact molecular targets and pathways through which it exerts its effects require further investigation. This includes identifying specific enzymes it modulates, signaling pathways it influences, and its interaction with cellular redox systems. Similarly, the detailed mechanisms underlying its antimutagenic properties, such as its role in DNA repair or protection against genotoxic agents, need to be fully elucidated.
Investigating Novel Biological Activities: The recent in silico findings suggesting this compound's potential interaction with SARS-CoV-2 targets researcher.life highlight the importance of experimentally validating these predictions and exploring other potential antiviral or antimicrobial activities. Furthermore, given its structural characteristics as a hydroquinone (B1673460) and glucoside nih.govebi.ac.uk, this compound could possess other uncharacterized biological properties relevant to inflammation, metabolic disorders, or neuroprotection.
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to understand how modifications to this compound's chemical structure impact its biological activity. This involves synthesizing a series of this compound derivatives with systematic alterations and testing their efficacy in various assays. Such studies are fundamental for optimizing its potency and selectivity for specific biological targets.
Comparative Studies with Known Compounds: Comparing this compound's activities and mechanisms with well-characterized antioxidant, antimutagenic, or antiviral compounds can provide valuable context and highlight its unique advantages or disadvantages. This would involve side-by-side experimental comparisons and mechanistic investigations.
In Vivo Efficacy and Pharmacodynamics: While in vitro studies provide initial insights, in vivo studies using appropriate animal models are crucial to assess this compound's efficacy in complex biological systems, its pharmacodynamic profile, and its potential therapeutic window.
Q & A
Q. What bioinformatics tools are suitable for identifying this compound's off-target interactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
